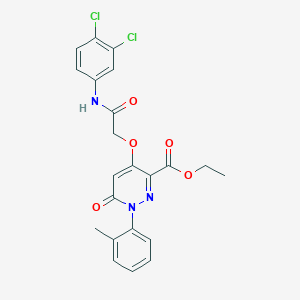

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2N3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)17-7-5-4-6-13(17)2)32-12-19(28)25-14-8-9-15(23)16(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLPGWWZVZLOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899943-93-2, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 476.3 g/mol

- Structure : The compound features a pyridazine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through in vitro assays and structure-activity relationship studies. Here are key findings regarding its potential therapeutic effects:

Anticancer Activity

Several studies have indicated that derivatives of pyridazine compounds exhibit significant antiproliferative effects against various cancer cell lines:

- In Vitro Studies :

- Mechanism of Action :

Anti-inflammatory Potential

Research has also explored the anti-inflammatory properties of this compound:

- Inflammation Models : In animal models of inflammation, compounds similar to Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure influence biological activity:

Case Study 1: Anticancer Efficacy

In a study published by MDPI, various derivatives were synthesized and evaluated for their antiproliferative activity against five human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of similar compounds in murine models. The results showed that treatment with these compounds led to decreased levels of inflammatory cytokines and improved clinical scores in models of induced arthritis .

Scientific Research Applications

The structure of the compound includes a pyridazine ring, which is known for its biological activity. The presence of the dichlorophenyl group enhances its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance:

- Case Study : A derivative of this compound was tested against breast cancer cells and demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, making it a candidate for further development in treating infections.

- Case Study : In vitro studies revealed that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic contexts. Research has indicated that this compound may reduce inflammatory markers in cell cultures.

- Case Study : An experimental model showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially useful in neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other heterocyclic esters, such as Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (). A comparative analysis is outlined below:

Pharmacological Considerations

While the target compound’s bioactivity remains uncharacterized in the provided evidence, structurally related psychostimulants (e.g., cocaine) interact with sigma receptors, as noted in . This suggests that pyridazine derivatives with aromatic substituents may exhibit receptor-binding properties, though direct evidence is lacking.

Research Findings and Limitations

- Receptor Interactions : The 3,4-dichlorophenyl group may confer affinity for hydrophobic binding pockets, akin to sigma receptor ligands (), but this remains speculative.

- Data Gaps : The evidence lacks direct pharmacological, toxicological, or synthetic data for the compound, limiting conclusive comparisons.

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution : Introduction of the 3,4-dichlorophenylamino group via coupling reactions.

- Cyclization : Formation of the dihydropyridazine core using catalysts like palladium (Pd) under reductive conditions (e.g., CO surrogates such as formic acid derivatives) .

- Esterification : Ethyl esterification at the carboxylate position under acidic or basic conditions.

Key intermediates should be purified via column chromatography and characterized by NMR and mass spectrometry.

Advanced: How can reaction conditions be optimized to improve yield during cyclization?

Answer:

Optimization strategies include:

- Catalyst tuning : Adjusting Pd catalyst loading (e.g., 5–10 mol%) and ligands (e.g., PPh₃) to balance reactivity and stability .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroarene precursors .

- Temperature control : Maintaining 80–100°C to accelerate cyclization while minimizing side reactions.

- Additives : Using molecular sieves to scavenge water, improving reaction efficiency.

Parallel screening via Design of Experiments (DoE) is recommended to identify optimal parameters.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., dihydropyridazine ring protons at δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolve absolute configuration and confirm intramolecular hydrogen bonding (SHELX software for refinement) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (<1 ppm error).

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹).

Advanced: How to resolve discrepancies between experimental and computational NMR data?

Answer:

Discrepancies often arise from:

- Solvent effects : Simulate spectra using implicit solvent models (e.g., IEFPCM for DMSO-d₆).

- Tautomerism : Use DFT calculations (e.g., B3LYP/6-31G*) to model possible tautomers and compare chemical shifts .

- Dynamic effects : Variable-temperature NMR to probe conformational exchange broadening.

Cross-validate with X-ray structures to identify dominant conformers .

Structural: What key structural features are revealed by X-ray crystallography?

Answer:

Crystallographic studies (e.g., SHELX-refined data) show:

- Puckering parameters : The dihydropyridazine ring adopts a half-chair conformation (θ ≈ 50–60°, φ ≈ 350–360°) .

- Intermolecular interactions : Weak C–H···O hydrogen bonds stabilize crystal packing along specific axes .

- Dihedral angles : Substituents (e.g., o-tolyl) exhibit steric hindrance (dihedral angles >75° with the core), influencing reactivity .

Advanced: How do substituents affect the compound’s conformation and bioactivity?

Answer:

- Electron-withdrawing groups (e.g., dichlorophenyl) increase electrophilicity at the pyridazine ring, enhancing reactivity in cross-coupling reactions .

- Steric effects : Bulky o-tolyl groups restrict rotational freedom, favoring specific binding conformations in target interactions .

- Hydrogen bonding : The 2-oxoethoxy moiety participates in intermolecular H-bonding, critical for crystallinity and solubility .

Structure-activity relationship (SAR) studies via substituent scanning (e.g., fluorophenyl vs. chlorophenyl analogs) are recommended .

Mechanistic: What is the role of palladium catalysts in synthesizing pyridazine derivatives?

Answer:

Pd catalysts (e.g., Pd(OAc)₂) facilitate:

- Reductive cyclization : Reduction of nitroarenes to amines, followed by intramolecular C–N bond formation .

- CO insertion : Formic acid derivatives act as CO surrogates, generating Pd–CO intermediates for carbonylative coupling .

Mechanistic studies using ¹³C-labeled reagents or in-situ FTIR can track CO incorporation .

Safety: What precautions are required when handling intermediates during synthesis?

Answer:

- Toxic intermediates : Use fume hoods for dichlorophenylamine derivatives (potential carcinogens) .

- Reactive reagents : Store ethyl chloroformate under inert gas to prevent hydrolysis.

- Waste disposal : Quench Pd residues with chelating agents (e.g., EDTA) before disposal.

Refer to SDS guidelines for PPE (gloves, goggles) and spill management .

Advanced: How to analyze data contradictions in crystallographic refinement?

Answer:

- Disorder modeling : Use PART instructions in SHELXL to refine split positions (e.g., disordered ethyl groups) .

- Residual density : Check for missed solvent molecules or hydrogen atoms.

- Twinned data : Apply TWIN/BASF commands in SHELX for non-merohedral twinning .

Validate with R-factor convergence (<5% discrepancy) .

Computational: Which methods predict reactivity of the dihydropyridazine core?

Answer:

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Molecular docking : Screen binding affinities with biological targets (e.g., kinases) using AutoDock Vina.

- MD simulations : Simulate solvation dynamics to optimize solubility for biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.